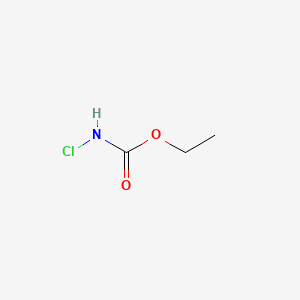
Ethyl chlorocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl chlorocarbamate is a useful research compound. Its molecular formula is C3H6ClNO2 and its molecular weight is 123.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Hydrolysis
Ethyl chloroformate undergoes hydrolysis in aqueous environments, producing ethanol, hydrochloric acid (HCl), and carbon dioxide (CO₂):
ClCOOCH2CH3+H2O→CH3CH2OH+HCl+CO2
Key Findings :
-
Reaction rate is slow in neutral water but accelerates in alkaline conditions .
-
Exothermic decomposition releases toxic gases (HCl and CO₂), requiring controlled handling .
Reaction with Amines
Ethyl chloroformate reacts with primary and secondary amines to form ethyl carbamates:
ClCOOCH2CH3+RNH2→RNHCOOCH2CH3+HCl
Experimental Data :
-
Ultrasound Activation : Secondary amides synthesized in 1 hour with yields of 60–90% using aliphatic/aromatic amines and carboxylic acids .
-
Adamantanamine Exception : Steric hindrance in adamantanamine prevents reaction under standard conditions .
Reaction with Alcohols
Alcohols react with ethyl chloroformate to yield ethyl carbonate esters:
ClCOOCH2CH3+ROH→ROCOOCH2CH3+HCl
Applications :
-
Synthesis of asymmetric carbonates for battery electrolytes and solvents .
-
Reaction proceeds efficiently in anhydrous conditions to avoid hydrolysis .
Formation of Carboxylic Anhydrides
Ethyl chloroformate converts carboxylic acids into mixed anhydrides, facilitating peptide coupling:
ClCOOCH2CH3+RCOOH→RCO-O-COOCH2CH3+HCl
Conditions :
-
Performed under inert atmosphere (e.g., N₂) to prevent moisture interference .
-
Yields depend on acid reactivity, with aromatic acids showing slower kinetics .
A³-Coupling Reactions
Under ultrasound or microwave irradiation, ethyl chloroformate participates in three-component (aldehyde-amine-alkyne) couplings to synthesize propargylamines:
RCHO+R’NH2+R”C≡CHCu catalystR”C≡C-CH(NHR’)-R
Research Highlights :
-
Ultrasound Irradiation : Reduces reaction time from hours to minutes, achieving 85–95% yields .
-
Eco-Friendly Protocol : Water replaces organic solvents, minimizing environmental impact .
Derivatization in Analytical Chemistry
Ethyl chloroformate is used to derivatize analytes for chromatographic analysis:
-
Amino Acid Analysis : Enantiomeric separation via gas chromatography after derivatization .
-
Metabonomic Profiling : Enhances detection of urinary metabolites in GC-MS studies .
Hazardous Byproduct Formation
Reactions with specific reagents generate toxic byproducts:
Propiedades
Número CAS |
16844-21-6 |
|---|---|
Fórmula molecular |
C3H6ClNO2 |
Peso molecular |
123.54 g/mol |
Nombre IUPAC |
ethyl N-chlorocarbamate |
InChI |
InChI=1S/C3H6ClNO2/c1-2-7-3(6)5-4/h2H2,1H3,(H,5,6) |
Clave InChI |
ICDQOGMPYSAZFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















